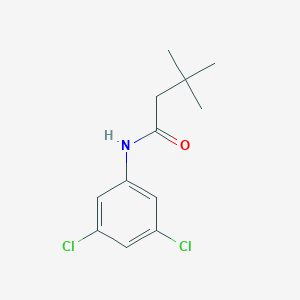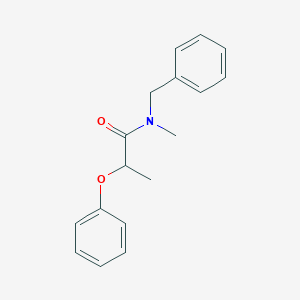
N-benzyl-N-methyl-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-2-phenoxypropanamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is also known as benzylphenylacetamide or BPAA and is a white crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-2-phenoxypropanamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. BPAA may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-methyl-2-phenoxypropanamide in lab experiments is that it is a relatively simple compound to synthesize. It is also readily available and relatively inexpensive. However, one limitation of using BPAA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-benzyl-N-methyl-2-phenoxypropanamide. One area of research could be to further investigate its potential as an analgesic and anti-inflammatory agent. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to further explore its potential use as a pesticide or in the production of polymers.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-2-phenoxypropanamide involves the reaction between benzyl chloride, methylamine, and phenoxyacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization to obtain pure BPAA.
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-phenoxypropanamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BPAA has been investigated for its potential as an analgesic and anti-inflammatory agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, BPAA has been studied for its potential as a pesticide. It has been found to be effective against a wide range of pests and insects, making it a promising alternative to traditional pesticides.
In material science, BPAA has been studied for its potential use in the production of polymers. It has been found to be a useful monomer in the synthesis of polyamides and polyesters.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-14(20-16-11-7-4-8-12-16)17(19)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
Clé InChI |
IXOLSIAQQHJIJV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


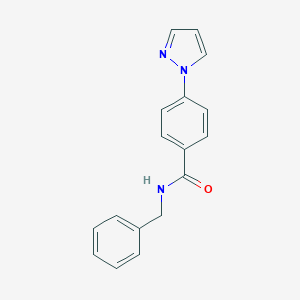
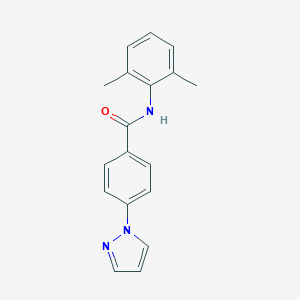


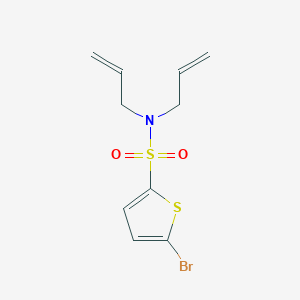
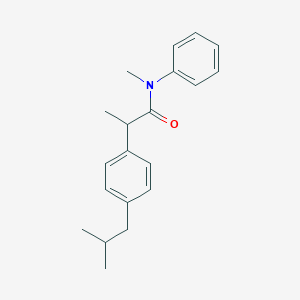

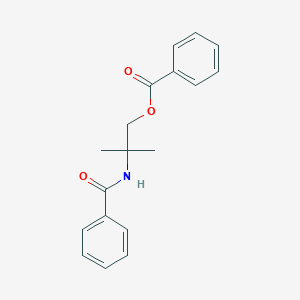



![4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B250295.png)

